molecular formula C8H16N2O2 B13071770 Methyl 2-(4-aminopiperidin-4-yl)acetate

Methyl 2-(4-aminopiperidin-4-yl)acetate

Cat. No.: B13071770
M. Wt: 172.22 g/mol
InChI Key: XTIYMIDBTGJNCH-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopiperidin-4-yl)acetate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-aminopiperidin-4-yl)acetate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-aminopiperidine with methyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone at reflux temperature . This reaction yields the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopiperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

methyl 2-(4-aminopiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7(11)6-8(9)2-4-10-5-3-8/h10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIYMIDBTGJNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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